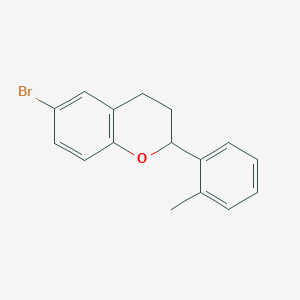

6-Bromo-2-o-tolyl-chroman

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

6-bromo-2-(2-methylphenyl)-3,4-dihydro-2H-chromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO/c1-11-4-2-3-5-14(11)16-8-6-12-10-13(17)7-9-15(12)18-16/h2-5,7,9-10,16H,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVMCGQPLCJVTIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCC3=C(O2)C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 6 Bromo 2 O Tolyl Chroman and Its Analogues

Reactions Involving the Bromine Substituent

The bromine atom at the 6-position of the chroman scaffold is a versatile handle for introducing new functional groups and building molecular complexity. Its reactivity is typical of an aryl bromide, amenable to both nucleophilic substitution and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions and Their Synthetic Utility

Nucleophilic aromatic substitution (SNAr) reactions on aryl halides like 6-bromo-2-o-tolyl-chroman typically require strong electron-withdrawing groups positioned ortho or para to the leaving group to proceed efficiently. In the absence of such activating groups, these reactions often necessitate harsh conditions. However, the bromine atom can be displaced by strong nucleophiles under specific conditions, such as high temperatures or the use of catalysts. For instance, reactions with alkoxides, thiolates, or amines can lead to the corresponding ether, thioether, or amine derivatives. These transformations are synthetically useful for introducing heteroatomic functionalities that can significantly alter the molecule's physical and biological properties. pleiades.onlineresearchgate.netnih.gov

The synthetic utility of these reactions lies in the ability to create a library of analogues from a common intermediate. For example, substitution with various amines can be employed to explore structure-activity relationships in medicinal chemistry. researchgate.net

Table 1: Examples of Nucleophilic Substitution Reactions on Brominated Aromatic Compounds

| Nucleophile | Product Type | Potential Synthetic Utility |

| Morpholine | 4-(Morpholin-4-yl) derivative | Synthesis of phthalocyanine (B1677752) precursors pleiades.online |

| Pyrrolidine | N-substituted thiophene (B33073) derivative | Modification of electronic properties in organic materials nih.gov |

| Alkoxides | Aryl ether | Introduction of alkoxy groups to modify solubility and biological activity |

| Thiolates | Aryl thioether | Formation of C-S bonds for further functionalization |

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira) for Further Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine substituent of this compound serves as an excellent electrophilic partner in these transformations. umb.educhemistryjournals.netthermofisher.comresearchgate.net

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a base. libretexts.orgnih.govwikipedia.org This method is widely used to form biaryl structures or to introduce alkyl, alkenyl, or alkynyl groups. For this compound, a Suzuki-Miyaura reaction with an arylboronic acid would yield a 6-aryl-2-o-tolyl-chroman derivative. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.govwikipedia.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a new carbon-carbon bond, typically resulting in a substituted alkene. umb.edu This reaction would allow for the introduction of vinyl groups at the 6-position of the chroman ring, which can then be further manipulated.

Sonogashira Coupling: This reaction utilizes a palladium catalyst and a copper(I) co-catalyst to couple the aryl bromide with a terminal alkyne. umb.edunih.govucsb.eduorganic-chemistry.orgmdpi.com The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes, which are versatile intermediates in organic synthesis. Reacting this compound under Sonogashira conditions would provide access to 6-alkynyl-2-o-tolyl-chroman derivatives.

Table 2: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Product |

| Suzuki-Miyaura | Organoboron reagent (e.g., R-B(OH)₂) | Pd catalyst, Base | 6-R-2-o-tolyl-chroman (R = aryl, alkyl, etc.) |

| Heck | Alkene (e.g., H₂C=CHR) | Pd catalyst, Base | 6-(alkenyl)-2-o-tolyl-chroman |

| Sonogashira | Terminal alkyne (e.g., HC≡CR) | Pd catalyst, Cu(I) co-catalyst, Base | 6-(alkynyl)-2-o-tolyl-chroman |

Transformations at the Chroman Ring System

The chroman ring system, with its embedded dihydropyran ring, offers additional sites for chemical modification, including oxidation, reduction, and ring-opening reactions.

Oxidation and Reduction Pathways of the Chroman Core

The chroman core is susceptible to oxidation, particularly at the benzylic position (C4) and the aromatic ring, especially if activated by a hydroxyl group, as seen in chromanol derivatives like vitamin E. acs.organu.edu.au Oxidation can lead to the formation of chromanones or other oxidized products. The specific outcome depends on the oxidant used and the reaction conditions. For instance, strong oxidizing agents might lead to cleavage of the chroman ring.

Reduction of the chroman core is less common but can be achieved under specific conditions. Catalytic hydrogenation, for example, could potentially reduce the aromatic ring, although this would require forcing conditions. More commonly, if a carbonyl group is present, as in a chromanone, it can be readily reduced to a hydroxyl group using standard reducing agents like sodium borohydride (B1222165).

Table 3: Potential Oxidation and Reduction Reactions of the Chroman Core

| Reaction Type | Reagent | Potential Product |

| Oxidation | Strong oxidizing agent (e.g., KMnO₄) | Chromanone or ring-cleaved products |

| Oxidation | Milder oxidizing agent | Hydroxylated derivatives |

| Reduction (of a chromanone) | Sodium borohydride (NaBH₄) | Chromanol |

| Reduction (of the aromatic ring) | Catalytic hydrogenation (H₂/Pd) | Tetrahydrochroman derivative (under forcing conditions) |

Ring-Opening and Rearrangement Reactions

The ether linkage in the dihydropyran ring of the chroman system can be cleaved under acidic conditions. jove.comlibretexts.orgkhanacademy.orgopenstax.orgyoutube.com This acid-catalyzed ring-opening proceeds via protonation of the ether oxygen, followed by nucleophilic attack at one of the adjacent carbons. The regioselectivity of the attack depends on the substitution pattern of the chroman ring and the nature of the nucleophile. libretexts.orgopenstax.org For 2-substituted chromans, this can lead to the formation of a carbocation at the benzylic position, which can then be trapped by a nucleophile.

Rearrangement reactions are also possible, particularly if the ring-opening leads to the formation of a reactive intermediate that can undergo subsequent intramolecular reactions.

Derivatization of the Cyclic and Acyclic Forms of 2-Chromanols

While this compound itself is not a 2-chromanol, understanding the reactivity of the corresponding 2-hydroxy derivative is crucial as it exists in equilibrium with its acyclic aldehyde-phenol form. researchgate.net This equilibrium allows for derivatization of both the cyclic hemiacetal and the open-chain form.

Cyclic Form (Hemiacetal): The hydroxyl group of the 2-chromanol can undergo reactions typical of alcohols, such as esterification and etherification. It can also be replaced by other nucleophiles under acidic conditions to form, for example, 2-alkoxy or 2-aminosubstituted chromans. Dehydration of 2-chromanols can lead to the formation of the corresponding 2H-chromene. researchgate.net

Acyclic Form (Aldehyde-Phenol): The open-chain form possesses both a phenolic hydroxyl group and an aldehyde functionality, which can be derivatized independently. The phenolic hydroxyl can be alkylated or acylated, while the aldehyde can undergo reactions such as Wittig olefination, Knoevenagel condensation, or reductive amination to introduce a wide variety of functional groups. researchgate.net

Table 4: Derivatization Possibilities of 2-Chromanols

| Form | Functional Group | Reaction Type | Product |

| Cyclic (Hemiacetal) | 2-Hydroxyl | Esterification | 2-Acyloxy-chroman |

| Cyclic (Hemiacetal) | 2-Hydroxyl | Etherification | 2-Alkoxy-chroman |

| Cyclic (Hemiacetal) | 2-Hydroxyl | Dehydration | 2H-Chromene |

| Acyclic | Aldehyde | Wittig Reaction | Alkene derivative |

| Acyclic | Aldehyde | Reductive Amination | Amine derivative |

| Acyclic | Phenolic Hydroxyl | Alkylation | Phenolic ether |

Reactivity of the o-Tolyl Substituent

The o-tolyl group, an ortho-substituted toluene (B28343) moiety, attached to the 2-position of the 6-bromochroman (B1278623) core, exhibits reactivity typical of an activated aromatic ring, primarily influenced by the electron-donating methyl group. This section delves into the chemical transformations that can be selectively performed on this part of the molecule.

Electrophilic Aromatic Substitution on the Tolyl Ring

The methyl group of the o-tolyl substituent is an activating group, directing incoming electrophiles to the ortho and para positions relative to itself. This directing effect is a consequence of the stabilization of the cationic intermediate (the arenium ion) formed during the substitution process through inductive effects and hyperconjugation. wikipedia.org Given that the tolyl group is attached to the chroman ring at the ortho position, the remaining ortho and the para positions on the tolyl ring are available for substitution.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts alkylation and acylation. wikipedia.orgyoutube.com For instance, nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would be expected to introduce a nitro group (NO2) onto the tolyl ring. masterorganicchemistry.com Similarly, halogenation with reagents like bromine or chlorine in the presence of a Lewis acid catalyst would result in the corresponding halo-substituted derivative. wikipedia.orgmasterorganicchemistry.com

The regioselectivity of these reactions on the o-tolyl ring of this compound would be influenced by both the electronic directing effect of the methyl group and steric hindrance from the adjacent chroman structure. The para-position to the methyl group is generally favored for substitution due to reduced steric hindrance compared to the available ortho-position.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on the o-Tolyl Ring of this compound

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 6-Bromo-2-(4-nitro-2-methylphenyl)chroman |

| Bromination | Br₂, FeBr₃ | 6-Bromo-2-(4-bromo-2-methylphenyl)chroman |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 6-Bromo-2-(4-acetyl-2-methylphenyl)chroman |

Note: The predicted products are based on the general principles of electrophilic aromatic substitution. Experimental verification would be required to confirm these outcomes.

Side-Chain Functionalization of the Methyl Group

The methyl group of the o-tolyl substituent is also a site for chemical modification, primarily through free-radical reactions. These reactions typically involve the substitution of one or more of the benzylic hydrogens. wikipedia.org

A common and selective method for benzylic bromination is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, and light or heat. youtube.comzenodo.org This reaction proceeds via a free-radical chain mechanism to replace a hydrogen atom on the methyl group with a bromine atom, yielding a benzyl (B1604629) bromide derivative. masterorganicchemistry.com This benzylic bromide is a versatile intermediate that can be converted into other functional groups, such as alcohols, ethers, and amines, through nucleophilic substitution reactions.

Oxidation of the methyl group is another important transformation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the benzylic methyl group to a carboxylic acid. science.govrsc.org Milder oxidation conditions can potentially yield the corresponding aldehyde or alcohol. The specific product obtained often depends on the choice of oxidant and the reaction conditions.

Table 2: Potential Products of Side-Chain Functionalization of the Methyl Group

| Reaction Type | Reagents | Potential Product |

| Free-Radical Bromination | N-Bromosuccinimide (NBS), Radical Initiator | 6-Bromo-2-(2-(bromomethyl)phenyl)chroman |

| Oxidation (to carboxylic acid) | KMnO₄, heat | 2-(6-Bromochroman-2-yl)benzoic acid |

| Oxidation (to aldehyde) | Mild oxidizing agent (e.g., PCC) | 2-(6-Bromochroman-2-yl)benzaldehyde |

Note: The feasibility and outcome of these reactions can be influenced by the presence of other functional groups in the molecule.

Structure Activity Relationship Sar Studies of Chroman Analogues with Bromine and Aryl Substituents

Impact of Bromine Substitution on Biological Activity and Selectivity

Halogenation is a common strategy in medicinal chemistry to enhance the biological profile of a lead compound. For the chroman scaffold, the introduction of a bromine atom can have profound effects.

The position of the bromine atom on the chroman ring is a critical determinant of biological activity. Studies on related chroman-4-one derivatives targeting the sirtuin 2 (SIRT2) enzyme have shown that substitution at the C-6 position is more important for activity than at the C-8 position. For instance, a compound lacking any substituent at the 6-position was found to be significantly less potent. acs.org The research indicates that larger, electron-withdrawing groups at the C-6 and C-8 positions are crucial for high potency in SIRT2 inhibition. acs.org

Table 1: Effect of Substitution at C-6 on SIRT2 Inhibitory Activity of Chroman-4-one Analogues Data extracted from a study on SIRT2 inhibitors, demonstrating the importance of the C-6 substituent.

| Compound ID | C-6 Substituent | C-8 Substituent | % Inhibition of SIRT2 (at 200 µM) |

| 1a | Br | H | >70% |

| 1f | Br | Br | >70% |

| 1i | H | H | <20% (approx.) |

This table illustrates that the presence of bromine at the C-6 position (compounds 1a and 1f) is associated with significantly higher inhibitory activity compared to the unsubstituted analogue (1i).

A key reason for the enhanced activity of halogenated compounds is their ability to form halogen bonds. A halogen bond is a directional, noncovalent interaction between a halogen atom (like bromine) with a positive electrostatic potential (known as a σ-hole) and a nearby nucleophilic site, such as a carbonyl oxygen on a protein's backbone. nih.govnih.govepa.gov This interaction is increasingly recognized as a significant contributor to drug-target binding affinity and selectivity. nih.gov

In the context of 6-bromo-chroman analogues, the bromine atom can act as a halogen bond donor, forming a stabilizing interaction within a protein's binding pocket. For example, studies on other biological systems, like cytochrome P450 enzymes, have provided evidence that bromine-π interactions are important determinants for substrate binding and selectivity. nih.gov Computational and structural studies have confirmed that a bromine atom on a phenyl ring can form a halogen bond with the carbonyl oxygen of an amino acid residue, contributing to potent binding affinity. nih.gov The addition of halogen atoms is a critical tool in drug design, with about one-third of drugs in clinical trials containing halogens, underscoring the importance of these interactions. nih.gov

Influence of the 2-o-Tolyl Group on Compound Potency and Specificity

The substituent at the C-2 position of the chroman ring plays a crucial role in defining the compound's interaction with its biological target, influencing both potency and specificity through steric and electronic effects.

The ortho-tolyl (o-tolyl) group consists of a phenyl ring with a methyl group at the ortho position. This methyl group introduces specific steric and electronic properties.

Steric Effects: The ortho-methyl group adds steric bulk near the chiral C-2 center of the chroman. This can have two opposing effects. It may promote a specific, favorable conformation of the compound that fits optimally into a binding site. Conversely, if the binding pocket is sterically constrained, the bulkiness of the o-tolyl group could hinder binding and reduce activity. Research on SIRT2-inhibiting chroman-4-ones has shown that bulky groups connected directly to the ring system can diminish the inhibitory effect, indicating a space limitation for substituents at the C-2 position. acs.org

Electronic Effects: The methyl group is weakly electron-donating through an inductive effect. This can subtly alter the electron density of the adjacent phenyl ring, which may influence cation-π or π-π stacking interactions within the binding site.

The regioselectivity of bromine substitution has been shown to be more sensitive to substituent effects for alkylbenzenes than for alkoxybenzenes, suggesting that the electronic nature of substituents significantly influences reactivity and interactions. nsf.gov

SAR studies on chroman-4-ones have systematically explored the impact of different substituents at the C-2 position. acs.org

Alkyl vs. Aryl Substituents: The introduction of a phenyl group at C-2 (as in flavanones) often results in different activity profiles compared to alkyl-substituted chromanones. In the case of SIRT2 inhibitors, an n-pentyl group was found to be more optimal than a phenyl group, which resulted in decreased inhibition. acs.org This suggests that for that specific target, a flexible alkyl chain is preferred over a rigid aromatic ring.

Effect of Alkyl Chain Length: When comparing different alkyl chains at the C-2 position, a clear dependence on length was observed. For SIRT2 inhibition, an n-pentyl group was optimal, while a shorter n-propyl chain gave slightly better activity than a longer n-heptyl chain. acs.org This points to a specific hydrophobic pocket of optimal size in the target's binding site.

Effect of Aryl Substitution Pattern: Comparing the o-tolyl group with other substituted aryl groups (e.g., p-tolyl, chlorophenyl) would reveal the importance of the substituent's position. While direct data on the 2-o-tolyl group is limited in the provided context, studies on related structures show that even minor changes, such as moving a substituent from the ortho to the para position, can significantly alter biological activity due to changes in how the molecule fits and interacts with its target.

Table 2: Influence of C-2 Substituent on SIRT2 Inhibitory Activity of Chroman-4-one Analogues Data extracted from a study on SIRT2 inhibitors, showing the impact of varying the C-2 substituent.

| Compound ID | C-2 Substituent | % Inhibition of SIRT2 (at 200 µM) | IC₅₀ (µM) |

| 1k | n-Propyl | 76% | 10.6 |

| 1a | n-Pentyl | >70% | 1.5-4.5 |

| 1l | n-Heptyl | 57% | N/A |

| 1m | Phenyl | >70% | 1.9 |

| 3b | Phenyl (Chromone) | 20% | N/A |

This table demonstrates that inhibitory activity against SIRT2 is sensitive to the nature and size of the C-2 substituent, with both alkyl and aryl groups showing potency, but with variations based on their specific structure.

SAR in the Context of Specific Pre-clinical Biological Targets and Pathways

The structural features of 6-bromo-2-aryl-chroman analogues make them relevant for several biological targets. While the specific targets for 6-Bromo-2-o-tolyl-chroman are not detailed in the available literature, SAR principles from related compounds point towards potential applications.

Anticancer Agents (Bcl-2 Family): As seen with a 6-bromo-chromene analogue, this class of compounds can target anti-apoptotic proteins like Bcl-2 and Bcl-XL. nih.gov The SAR for these targets indicated that while the 6-bromo group was tolerable, it was not essential and could be replaced by other groups, suggesting the primary interactions are driven by other parts of the chroman scaffold. nih.gov

Enzyme Inhibitors (Sirtuins): The chroman-4-one scaffold is a known platform for developing selective SIRT2 inhibitors. acs.org In this context, the SAR is very strict: an electron-withdrawing group like bromine at C-6 is highly favorable, and the size of the C-2 substituent is finely tuned, with bulky groups often reducing activity. acs.org

Estrogen Receptor Modulators: Chroman derivatives have been developed as pure antiestrogens that function by downregulating the estrogen receptor (ER). nih.gov The SAR for these compounds highlighted the importance of specific stereochemistry and the nature of side chains attached to the chroman core, rather than substitutions on the aromatic ring itself. nih.gov

Sirtuin (SIRT2) Enzyme Inhibition by Chroman-4-one Scaffolds

Sirtuin 2 (SIRT2), a member of the sirtuin family of NAD+-dependent deacetylases, has emerged as a significant target in the research of age-related and neurodegenerative diseases. cancer.gov Research into inhibitors for this enzyme has identified the chroman-4-one scaffold as a promising starting point. acs.orgnih.gov SAR studies on a series of substituted chroman-4-one derivatives have revealed key structural requirements for potent and selective SIRT2 inhibition. cancer.gov

The position and nature of substituents on the chroman-4-one core are critical for inhibitory activity. Studies have consistently shown that substitutions at the 2-, 6-, and 8-positions can significantly influence potency. cancer.govacs.org For the 6-position, larger, electron-withdrawing groups are favorable for SIRT2 inhibition. cancer.govacs.org This highlights the importance of the bromo group in "this compound". The bromine atom at this position contributes to enhanced inhibitory activity.

Regarding the 2-position, which corresponds to the o-tolyl group in the subject compound, SAR studies have explored various alkyl and aryl substitutions. An alkyl chain with three to five carbons in the 2-position has been found to be crucial for high potency in some series of analogues. acs.org The presence of an aryl group, such as tolyl, allows for different interactions within the enzyme's binding pocket. The carbonyl group of the chroman-4-one scaffold is also considered essential, as it is believed to form a hydrogen bond with a conserved water molecule in a hydrophobic and well-defined binding pocket of the SIRT2 enzyme. helsinki.fiacs.org The selectivity of these compounds for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3 is a key advantage, making them valuable tools for studying the specific roles of SIRT2. cancer.govacs.org

Table 1: SIRT2 Inhibition by Substituted Chroman-4-one Analogues This table is representative of SAR findings in the field and includes data on related structures to illustrate the principles discussed.

| Compound | R2 Substituent | R6 Substituent | R8 Substituent | SIRT2 IC50 (µM) |

| Analogue 1 | -pentyl | -Cl | -Br | 4.5 |

| Analogue 2 | -pentyl | -Br | -Br | 1.5 |

| Analogue 3 | -phenyl | -H | -H | >200 |

| Analogue 4 | -pentyl | -H | -H | 102 |

Retinoic Acid Receptor Alpha (RARα) Antagonism and Binding Interactions

Retinoic acid receptors (RARs) are nuclear receptors that play a crucial role in cell growth and differentiation, making them important targets in cancer therapy. nih.govnih.gov The development of selective antagonists for the alpha isoform (RARα) is of particular interest. nih.govnih.gov The chroman and related chromene scaffolds have been identified as effective core structures for designing potent and selective RARα antagonists. nih.govnih.gov

SAR studies have demonstrated that substitutions on the chroman ring are critical for achieving high-affinity binding and antagonism. Specifically, an 8-bromo substituent on the chromene scaffold has been shown to be a key feature in highly selective RARα antagonists. nih.gov While the subject compound is a 6-bromo derivative, the principle of utilizing bromine to enhance interaction is a recurring theme in this chemical space. The tolyl group at the 2-position (or 4-position in related chromene analogs) is also a common feature in potent RAR antagonists, where it is believed to occupy a hydrophobic pocket within the receptor's ligand-binding domain. nih.govnih.govnih.gov Molecular modeling studies of these types of compounds within the RARα binding pocket help to rationalize the observed SAR and guide the design of new, more effective antagonists. nih.govnih.gov

Receptor Tyrosine Kinase (ROR1) Inhibition and Downstream Signaling Pathways

Receptor tyrosine kinase-like orphan receptor 1 (ROR1) is a transmembrane protein that is overexpressed in various cancers but has limited expression in normal adult tissues. nih.govnih.gov This expression profile makes ROR1 an attractive target for cancer therapy. frontiersin.org Inhibition of ROR1 can lead to apoptosis (programmed cell death) in malignant cells. nih.govnih.govresearchgate.net Therapeutic strategies targeting ROR1 have primarily focused on monoclonal antibodies and siRNA to downregulate its expression. nih.govnih.gov

More recently, the development of small molecule inhibitors targeting the ROR1 kinase domain has gained attention. mdpi.com These inhibitors can block the phosphorylation of ROR1 and disrupt downstream signaling pathways crucial for tumor cell survival, such as the PI3K/AKT/mTOR pathway. mdpi.com While extensive research is ongoing to develop potent ROR1 inhibitors, the scientific literature has not extensively documented chroman-based scaffolds, such as this compound, for this specific application. The current focus remains on other heterocyclic systems, and the potential for chroman analogues as ROR1 inhibitors represents an area for future investigation. epicos.com

Nuclear Receptor Modulation, e.g., Peroxisome Proliferator-Activated Receptors (PPAR)

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism. nih.govnih.gov There are three main subtypes: PPARα, PPARγ, and PPARβ/δ. nih.gov These receptors are important therapeutic targets for metabolic disorders.

The benzopyran (chroman) scaffold has been investigated for its ability to modulate PPAR activity. SAR studies on related structures have shown that the nature of the substituent at the 2-position of the chroman ring can influence selectivity towards different PPAR isoforms. nih.gov For instance, variations in the side chain at this position can confer selectivity for hPPARα or hPPARγ. nih.gov While specific data on this compound is not detailed in extensive studies, the established SAR principles for this class of compounds suggest it could potentially interact with PPARs. The bulky tolyl group at the 2-position would play a significant role in the binding interaction within the ligand-binding domain of the PPARs, and the bromo substituent could further modify its electronic and binding characteristics. nih.gov

Stereochemical Implications in Chroman-Based SAR

The chroman scaffold contains a stereocenter at the 2-position, where the tolyl group is attached in this compound. This means the compound can exist as two enantiomers (R and S forms). The stereochemistry of a molecule is often a critical determinant of its biological activity, as the three-dimensional arrangement of atoms dictates how it fits into the chiral environment of a protein's binding site.

In SAR studies of various chroman derivatives, stereochemistry has been shown to play a crucial role. For example, in a series of chroman derivatives developed as pure antiestrogens, the relative configuration between substituents at different positions on the chroman ring was found to be important for estrogen receptor binding and activity. nih.gov It is highly probable that the R and S enantiomers of this compound would exhibit different potencies and/or selectivities for their biological targets. One enantiomer may fit optimally into the binding pocket, leading to a stronger interaction and greater biological effect, while the other may bind less effectively or not at all. Therefore, the synthesis and biological evaluation of individual enantiomers are essential steps in the development of chroman-based therapeutic agents.

Effect of Substituents on Photophysical Properties for Biomedical Applications

The photophysical properties of molecules, such as their absorption and emission of light, are of great interest for biomedical applications like fluorescent imaging and photodynamic therapy. The chroman core, being part of many fluorescent dyes, can have its photophysical properties tuned by the addition of substituents.

The bromine atom at the 6-position is expected to have a significant impact due to the "heavy-atom effect." Heavy atoms like bromine can enhance the rate of intersystem crossing, a process where a molecule transitions from an excited singlet state to an excited triplet state. This can lead to decreased fluorescence and increased phosphorescence, a property that can be exploited in certain imaging techniques. rsc.org The position of the bromine atom on the aromatic ring can also influence the absorption and emission spectra. rsc.org

The tolyl group at the 2-position, as a π-conjugated system, can also modulate the photophysical properties. Such aryl substituents can extend the π-system of the chroman core, often leading to a red-shift (a shift to longer wavelengths) in the absorption and emission spectra. nih.gov The combination of the bromo and tolyl substituents on the chroman scaffold could therefore result in a molecule with unique photophysical properties, potentially making it suitable as a fluorescent probe or photosensitizer for various biomedical research applications.

Mechanistic Investigations of Biological Activities of Chroman Derivatives Academic Focus

Elucidation of Molecular Mechanisms of Action for Chroman-Based Modulators

The biological effects of chroman-based compounds are dictated by their specific molecular interactions. Research has identified several key mechanisms of action for this class of molecules.

Enzyme Inhibition: Certain chroman derivatives have been identified as potent and selective inhibitors of specific enzymes. For example, a series of chroman-4-one and chromone (B188151) derivatives have been shown to be selective inhibitors of Sirtuin 2 (SIRT2), a class of proteins involved in cellular regulation, with IC50 values in the low micromolar range. acs.org Other research has demonstrated that some chroman derivatives can act as non-selective inhibitors of Acetyl-CoA carboxylases (ACCs), which are crucial enzymes in fatty acid synthesis and have been implicated in various metabolic diseases and cancers. nih.gov

Modulation of Signaling Pathways: Chroman derivatives can influence key cellular signaling pathways. Some have been developed as antagonists of the PD-1/PD-L1 pathway, a critical immune checkpoint in cancer therapy. acs.org By inhibiting the interaction between PD-1 and PD-L1, these small molecules can potentially restore the immune system's ability to recognize and attack tumor cells. acs.org

Induction of Cellular Stress and DNA Damage: In the context of cancer, some chroman-4-one derivatives have been found to exert their anticancer effects by inducing cellular stress. mdpi.com Studies on colorectal cancer cell lines showed that these compounds could increase the levels of reactive oxygen species (ROS), leading to oxidative stress. mdpi.com Furthermore, comet assays revealed that these derivatives can exhibit potent genotoxic properties, causing DNA damage in cancer cells. mdpi.com

Interaction with Protein Aggregates: In the field of neurodegenerative diseases, certain bromo-chroman-4-one derivatives have demonstrated a high binding affinity for β-amyloid (Aβ) plaques, which are hallmarks of Alzheimer's disease. nih.gov This suggests a potential mechanism related to interfering with protein aggregation or a role as diagnostic agents for imaging these plaques. nih.gov

Anti-inflammatory Action: The anti-inflammatory properties of some chroman molecules have been linked to their ability to block the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). rjptonline.orggoogle.com TNF-α is a central mediator of inflammation, and its inhibition represents a key mechanism for controlling inflammatory responses. google.com

Table 1: Reported Biological Activities and Potency of Various Chroman Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Biological Activity | Target/Mechanism | Cell Line/System | Potency (IC50/GI50) |

|---|---|---|---|---|

| Chroman-4-one derivatives | Anticancer | Induction of ROS, DNA damage | HCT 116, SW620, LoVo | ~5-25 µM |

| Chroman derivatives | Anticancer | Acetyl-CoA Carboxylase (ACC) Inhibition | A549, H1975, HCT116 | ~0.6-1.4 µM |

| Schiff base chroman derivatives | Anticancer | Not specified | MCF-7 | 34.7 µM (for compound 6i) |

| Chroman-4-one derivatives | Enzyme Inhibition | SIRT2 Inhibition | In vitro assay | Low micromolar range |

| (R)-C27 (Chroman derivative) | Immunomodulation | PD-1/PD-L1 Inhibition | In vitro assay | 57.5 nM |

| Bromo-chroman-4-one derivatives | Diagnostic Agent | Binding to β-amyloid plaques | In vitro assay | Ki = 9.10 - 9.98 nM |

Biochemical and Cellular Assay Development for Characterizing Target Engagement and Pathway Modulation

To investigate the mechanisms of action of chroman derivatives, a variety of biochemical and cellular assays are employed. These tools are essential for quantifying the compounds' effects on their molecular targets and downstream cellular pathways.

Biochemical Assays: These assays directly measure the interaction of a compound with its purified molecular target, such as an enzyme or receptor.

Enzyme Inhibition Assays: Fluor de Lys fluorescence assays are used to determine the inhibitory activity of compounds against sirtuin enzymes like SIRT1, SIRT2, and SIRT3. acs.org For more specific measurements, radioactive assays, such as those tracking the release of 14C-nicotinamide, can also be employed to confirm enzyme inhibition. acs.org

Binding Assays: Techniques like Surface Plasmon Resonance (SPR) are used to measure the binding affinity (KD value) between a compound and its target protein in real-time. acs.org Homogeneous Time-Resolved Fluorescence (HTRF) assays are another common method to quantify molecular interactions, such as the inhibition of the PD-1/PD-L1 binding, and to determine IC50 values. acs.org

Cellular Assays: These assays are conducted in living cells to assess the physiological consequences of a compound's activity.

Cell Viability and Proliferation Assays: To measure the anticancer effects of chroman derivatives, assays such as the Sulforhodamine B (SRB) assay, MTS assay, or MTT assay are used to determine the concentration required to inhibit cell growth by 50% (GI50 or IC50). nih.govmdpi.com

DNA Damage Assays: The single-cell gel electrophoresis, or comet assay, is a standard method to visualize and quantify DNA damage in individual cells following treatment with a compound. mdpi.com

Reactive Oxygen Species (ROS) Detection: Assays using fluorescent probes like DCFDA/H2DCFDA are employed to measure the intracellular accumulation of ROS, providing insight into the induction of oxidative stress. mdpi.comabcam.com

Cytokine Production Assays: An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to measure the modulation of cellular pathways, for example, by quantifying the production of cytokines like Interleukin-2 (IL-2) in immune cells to confirm the functional effect of PD-1/PD-L1 blockade. acs.org

Strategies for Target Identification and Validation in Relevant Biological Systems

A crucial step in understanding a bioactive compound's mechanism is identifying its direct molecular target(s). For novel chroman derivatives discovered through phenotypic screening, several strategies can be employed for target deconvolution and validation. nih.govtechnologynetworks.com

Affinity-Based Methods: These direct biochemical approaches utilize a modified version of the small molecule to capture its binding partners.

Affinity Chromatography: This is a classic "pull-down" technique where the chroman derivative is immobilized on a solid support (like beads). drughunter.com A cell lysate is passed over the beads, and proteins that bind to the compound are isolated and subsequently identified using mass spectrometry. nih.gov

Photoaffinity Labeling: This method involves synthesizing the chroman derivative with a photoreactive group. Upon exposure to UV light, the compound forms a covalent bond with its target protein, allowing for more stringent purification and identification. drughunter.com

Label-Free Methods: These techniques identify targets by observing changes in a protein's physical properties upon ligand binding, avoiding the need to chemically modify the compound.

Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. drughunter.com Cells are treated with the compound, heated to various temperatures, and the remaining soluble proteins are analyzed to identify those stabilized by the drug.

Drug Affinity Responsive Target Stability (DARTS): This approach leverages the observation that a protein bound to a small molecule can exhibit altered susceptibility to digestion by proteases. frontiersin.org Differences in the protein degradation patterns between treated and untreated samples can reveal the target protein. frontiersin.org

Genetic and Indirect Methods: These strategies identify targets by observing the cellular response to genetic perturbations.

RNA Interference (RNAi) and CRISPR: Target validation often involves using techniques like small interfering RNA (siRNA) or CRISPR-Cas9 to reduce or eliminate the expression of a candidate target protein. technologynetworks.com If silencing the candidate target mimics the effect of the chroman derivative or makes the cells resistant to it, this provides strong evidence that the protein is indeed the relevant target. technologynetworks.com

Chemogenomic Profiling: This involves screening the compound against a library of genetically modified strains (e.g., yeast deletion libraries) to identify genes that confer sensitivity or resistance to the compound, thereby pointing to the target or pathway affected. drughunter.com

Future Research Directions and Translational Potential in Chroman Chemical Biology

Development of Next-Generation Synthetic Methodologies for Diversifying Chroman Libraries

The ability to generate a wide array of chroman derivatives is fundamental to exploring their structure-activity relationships (SAR) and identifying lead compounds with desired biological activities. Future research will undoubtedly focus on the development of more efficient, stereoselective, and diversity-oriented synthetic strategies.

Established methods for constructing the chroman scaffold include intramolecular Friedel-Crafts cyclization, intermolecular conjugate additions, and C-H functionalization of O-alkylphenols. nih.gov More advanced and efficient one-pot synthesis methods are also being explored. For instance, a one-pot, highly diastereoselective synthesis of chroman derivatives with three contiguous stereogenic centers has been described, involving a sequence of iminium formation, a Morita-Baylis-Hillman reaction, and an intramolecular oxa-Michael reaction. oup.com Another innovative approach involves the catalytic, enantioselective carbosulfenylation of alkenes to construct 3,4-disubstituted chromans. nih.gov This method utilizes the generation of enantioenriched, configurationally stable thiiranium ions through Lewis base activation of an electrophilic sulfenylating agent. nih.gov

Furthermore, convergent three-step methods, such as the Heck coupling of allylic alcohols and 2-iodophenols followed by reduction and Mitsunobu cyclization, provide access to a range of 2-substituted chromans. organic-chemistry.org Palladium- or copper-catalyzed intramolecular cyclization of aryl bromides represents another key strategy for preparing 2-aryl-substituted chromans, which can be adapted for asymmetric synthesis using chiral ligands. thieme-connect.com

The concept of library synthesis, creating large collections of structurally related compounds, is crucial for high-throughput screening and drug discovery. vapourtec.com The development of automated and continuous flow synthesis methods will be instrumental in accelerating the generation of diverse chroman libraries. vapourtec.com Computational tools can aid in the design of these libraries to ensure maximum chemical diversity and relevance to biological targets. nih.gov

| Synthetic Strategy | Key Features | Potential for Diversification |

| Diastereoselective One-Pot Synthesis | Creates multiple stereocenters in a single operation. oup.com | High, allows for complex 3D structures. |

| Enantioselective Carbosulfenylation | Installs 3,4-disubstitution with high enantioselectivity. nih.gov | Moderate, focused on specific substitution patterns. |

| Convergent Heck Coupling/Mitsunobu Cyclization | Modular approach allowing variation of the 2-substituent. organic-chemistry.org | High, enables introduction of diverse aryl, heteroaryl, and alkyl groups. |

| Pd/Cu-Catalyzed Intramolecular Cyclization | Forms the chroman ring from readily available precursors. thieme-connect.com | High, tolerant of various functional groups on both aromatic rings. |

| Library Synthesis | Systematic generation of large numbers of related compounds. vapourtec.com | Very high, essential for exploring broad chemical space. |

Exploration of Novel Biological Targets for Chroman-Based Chemical Probes and Modulators

The chroman scaffold is found in numerous natural products and synthetic compounds with a wide spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. nih.govresearchgate.net A key future direction is the identification and validation of novel biological targets for chroman derivatives like 6-Bromo-2-o-tolyl-chroman.

Recent studies have shown that chroman-based compounds can modulate the activity of various enzymes and receptors. For example, certain chroman-4-one derivatives have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase implicated in neurodegenerative diseases and cancer. acs.orgacs.org Other chroman derivatives have been developed as non-selective inhibitors of acetyl-CoA carboxylases (ACCs), which are key enzymes in fatty acid metabolism and are considered targets for metabolic diseases and cancer. nih.gov

The immune checkpoint protein programmed death-ligand 1 (PD-L1) has also emerged as a target for chroman-based small-molecule inhibitors, offering a potential new approach in cancer immunotherapy. nih.govacs.org Additionally, chromone-based derivatives, structurally related to chromans, have been designed as allosteric modulators of mitogen-activated protein kinase kinases MEK1 and MEK2 (MEK1/2), which are central components of the RAS/RAF/MEK/ERK signaling pathway often dysregulated in cancer. nih.gov The diverse biological activities reported for chroman derivatives suggest that a systematic screening of these compounds against a broad panel of biological targets could unveil novel therapeutic opportunities. mdpi.com

| Biological Target | Therapeutic Area | Reference Compound Class |

| Sirtuin 2 (SIRT2) | Neurodegeneration, Cancer | Chroman-4-ones acs.orgacs.org |

| Acetyl-CoA Carboxylases (ACCs) | Metabolic Diseases, Cancer | Chroman derivatives nih.gov |

| PD-1/PD-L1 | Cancer Immunotherapy | Chroman derivatives nih.govacs.org |

| MEK1/2 | Cancer | Chromone (B188151) derivatives nih.gov |

Rational Design and Optimization Strategies for Enhanced Potency and Selectivity

Rational drug design, which relies on the knowledge of a biological target's structure and function, is a powerful approach to developing new medications. wikipedia.orgslideshare.net For chroman derivatives, future research will heavily leverage computational and structure-based design strategies to enhance their potency and selectivity for specific biological targets.

Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the chroman scaffold influence biological activity. For instance, in the development of SIRT2 inhibitors, it was found that the nature and position of substituents on the chroman-4-one core were critical for potency and selectivity. acs.org Similarly, for ACC inhibitors, docking studies were used to elucidate the SAR and guide the design of more potent compounds. nih.gov

A common strategy to improve potency and selectivity is conformational restriction, where flexible molecules are locked into specific conformations through structural modifications. This approach has been successfully applied to discover potent and selective NaV1.8 inhibitors based on the chroman scaffold. researchgate.net

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, are integral to modern drug design. bpums.ac.ir These techniques can predict the binding affinity of a ligand to its target and guide the optimization of lead compounds. For example, molecular modeling was used to predict the chirality of a potent chroman-based PD-1/PD-L1 inhibitor, which was later confirmed by experimental data. acs.org

Integration of Advanced Spectroscopic Techniques for In Situ Biological Studies

Understanding the interaction between a small molecule and its biological target at a molecular level is crucial for drug development. Advanced spectroscopic techniques offer powerful tools to study these interactions in real-time and in a biologically relevant context.

Fluorescence spectroscopy is a highly sensitive method for studying protein-ligand interactions. It can be used to determine binding affinities and to probe conformational changes in the protein upon ligand binding. mdpi.com Circular dichroism (CD) spectroscopy is another valuable technique that provides information about the secondary structure of proteins and can detect changes in protein conformation induced by ligand binding. nih.gov

Mass spectrometry (MS) is increasingly used to characterize non-covalent protein-ligand complexes, providing information on binding stoichiometry and affinity. benthamscience.com Nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information about the binding site and the mode of interaction between a small molecule and a protein. nih.gov

The integration of these techniques will enable a more comprehensive understanding of how chroman derivatives like this compound interact with their biological targets, facilitating the design of more effective and specific drugs.

| Spectroscopic Technique | Information Obtained | Application in Chroman Research |

| Fluorescence Spectroscopy | Binding affinity, conformational changes. mdpi.com | Characterizing the interaction of chromans with target proteins. |

| Circular Dichroism (CD) | Protein secondary structure, conformational changes. nih.gov | Assessing the impact of chroman binding on protein structure. |

| Mass Spectrometry (MS) | Binding stoichiometry, affinity. benthamscience.com | Confirming the formation and characterizing protein-chroman complexes. |

| Nuclear Magnetic Resonance (NMR) | Detailed binding site information, interaction mode. nih.gov | Elucidating the precise molecular interactions between chromans and their targets. |

Application of Artificial Intelligence and Machine Learning in Chroman Drug Discovery and Development

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery and development process by analyzing vast datasets to identify new drug candidates, predict their properties, and optimize their design. astrazeneca.comijirt.orgnih.gov For chroman-based drug discovery, AI and ML can be applied at multiple stages.

Machine learning models, such as graph neural networks and transformer models, can predict the physicochemical properties, bioactivity, and toxicity of chroman derivatives, helping to prioritize compounds for synthesis and testing. astrazeneca.com This can significantly reduce the time and cost of drug discovery. nih.gov AI can also assist in the design of efficient synthetic routes for novel chroman analogues. youtube.com

| AI/ML Application | Stage of Drug Discovery | Potential Impact on Chroman Research |

| Target Identification | Early Discovery | Uncovering novel biological targets for chroman derivatives. nih.gov |

| Virtual Screening | Hit Identification | Rapidly identifying potential chroman-based hits from large virtual libraries. springernature.com |

| De Novo Drug Design | Hit-to-Lead | Generating novel chroman structures with optimized properties. mdpi.com |

| ADMET Prediction | Lead Optimization | Predicting the absorption, distribution, metabolism, excretion, and toxicity of chroman analogues. nih.gov |

| Synthetic Route Planning | Chemical Synthesis | Designing efficient and cost-effective synthetic pathways for novel chromans. youtube.com |

Q & A

Q. What synthetic strategies are recommended for preparing 6-Bromo-2-o-tolyl-chroman, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves a Suzuki-Miyaura cross-coupling reaction between a brominated chroman derivative and o-tolylboronic acid. Key considerations include:

- Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling, as boronic acids like 2-Bromo-6-chlorophenylboronic acid are stored at 0–6°C to maintain reactivity .

- Solvent System : Optimize with toluene/ethanol (4:1) and aqueous Na₂CO₃ as a base.

- Yield Optimization : Monitor reaction progress via TLC (hexane:EtOAc 3:1) and purify via flash chromatography.

Q. How should researchers characterize the purity and structural identity of this compound?

Methodological Answer:

- Purity Analysis : Use HPLC with a C18 column (acetonitrile/water gradient, UV detection at 254 nm). Purity thresholds >97% (similar to catalog standards for brominated analogs) .

- Structural Confirmation :

- ¹H/¹³C NMR : Compare aromatic proton shifts (δ 6.8–7.5 ppm) and quaternary carbons.

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 317.

Q. What storage conditions ensure the compound’s stability?

Methodological Answer: Store at 0–6°C in amber vials under inert atmosphere (N₂ or Ar) to prevent degradation via bromine loss or oxidation. Monitor stability via monthly HPLC checks, referencing protocols for boronic acid storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

Methodological Answer:

- Advanced NMR Techniques : Employ 2D COSY or NOESY to confirm coupling between o-tolyl and chroman protons.

- X-ray Crystallography : Resolve regiochemical ambiguities (e.g., substitution patterns) by obtaining single crystals in EtOAc/hexane .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA).

Q. How to design computational studies to predict biological activity (e.g., kinase inhibition)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with kinase structures (e.g., EGFR or VEGFR2) from PDB.

- QSAR Modeling : Correlate substituent effects (e.g., bromine electronegativity) with inhibitory IC₅₀ values, referencing patent literature on brominated quinazolines .

Q. What experimental approaches identify degradation pathways under oxidative conditions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.